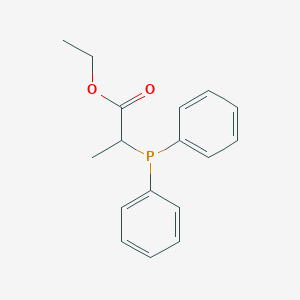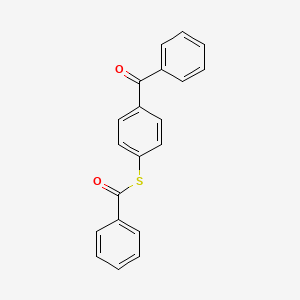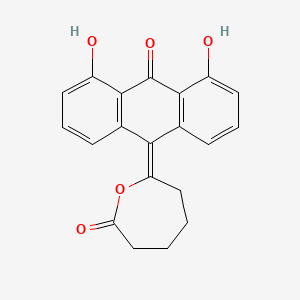![molecular formula C13H13ClO2S B14298845 2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol CAS No. 113660-21-2](/img/structure/B14298845.png)
2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol is an organic compound that features a naphthalene ring substituted with a chlorohydroxypropylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol typically involves the reaction of naphthalen-1-ol with 3-chloro-2-hydroxypropyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorohydroxypropyl group can be reduced to form a hydroxypropyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of naphthalen-1-one derivatives.
Reduction: Formation of 2-[(3-hydroxypropyl)sulfanyl]naphthalen-1-ol.
Substitution: Formation of various substituted naphthalen-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-2-hydroxypropyl sulfide
- Naphthalen-1-ol derivatives
- Chlorohydroxypropyl-substituted aromatic compounds
Uniqueness
2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
113660-21-2 |
|---|---|
Molekularformel |
C13H13ClO2S |
Molekulargewicht |
268.76 g/mol |
IUPAC-Name |
2-(3-chloro-2-hydroxypropyl)sulfanylnaphthalen-1-ol |
InChI |
InChI=1S/C13H13ClO2S/c14-7-10(15)8-17-12-6-5-9-3-1-2-4-11(9)13(12)16/h1-6,10,15-16H,7-8H2 |
InChI-Schlüssel |
NNOAQYUQYGTSCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)SCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B14298789.png)
![Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane](/img/structure/B14298801.png)

![3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14298816.png)




![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
